N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,4-dimethoxyphenyl acetamide moiety at position 1 and a 2-(thiophen-2-yl)ethyl group at position 3 of the pyrimidine ring. While direct pharmacological data for this compound are unavailable, structurally related derivatives exhibit antimicrobial and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-14-5-6-16(18(12-14)30-2)23-19(26)13-25-17-8-11-32-20(17)21(27)24(22(25)28)9-7-15-4-3-10-31-15/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFOUOWLDMYRSX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors.
Mode of Action
Indole derivatives, which this compound is a part of, have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Biochemical Pathways
Indole derivatives have been known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities.
Result of Action
Indole derivatives have been known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
: A brief review of the biological potential of indole derivatives.
Biochemical Analysis
Biochemical Properties
It is known that some compounds with similar structures have shown potent antimicrobial activity against Gram-positive bacteria. These compounds inhibit bacterial RNA polymerase (RNAP), an enzyme crucial for the synthesis of RNAs in bacteria.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (referred to as compound A) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
Compound A features several notable structural components:
- Thiophene Ring : Contributes to the compound's unique electronic properties.
- Pyrimidine Moiety : Known for its role in various biological activities.
- Acetamide Group : Enhances solubility and bioavailability.
The molecular formula of compound A is , with a molecular weight of 431.51 g/mol.
1. Anti-inflammatory Properties
Preliminary studies suggest that compound A exhibits anti-inflammatory effects. The mechanism appears to involve the modulation of inflammatory signaling pathways. For instance, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
2. Analgesic Effects
In addition to anti-inflammatory properties, compound A has demonstrated analgesic effects in various preclinical models. This suggests potential applications in pain management .
3. Antitumor Activity
Compounds with similar structural features have been investigated for their antitumor properties. Studies indicate that they may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
4. Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds related to A. For example, derivatives containing thiophene rings have shown significant activity against various bacterial strains .
Case Study: Antitumor Activity
A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives (structurally similar to compound A) against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor activity by decreasing cell viability significantly .
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinone Derivative 9b | Cytotoxicity against glioblastoma | |
| Thiophene Derivative 11a | Antimicrobial activity |
The biological activities of compound A are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling : Interaction with pathways such as NF-kB and MAPK may underlie its anti-inflammatory and antitumor effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and synthesis yields of the target compound with analogous derivatives:
Key Observations:
- Core Variations: Derivatives with benzothieno-triazolopyrimidine () or pyridine-thioacetamide () cores exhibit divergent biological activities, underscoring the importance of the thieno[3,2-d]pyrimidine scaffold in the target compound.
- Synthetic Yields: While yields for the target compound are unreported, similar coupling reactions (e.g., ) achieve 68–85% yields, suggesting feasible scalability.
Physicochemical and Pharmacological Properties
- Thermal Stability: Compounds with rigid fused-ring systems (e.g., pyrrolo[3,4-c]pyridine derivatives in ) exhibit melting points >300°C, suggesting the target compound may share high thermal stability.
- Bioactivity: Thieno[3,2-d]pyrimidine-triazole hybrids () show antimicrobial activity, while kinase-targeting derivatives () highlight the scaffold’s versatility. The target compound’s dimethoxy groups may enhance blood-brain barrier penetration, though experimental validation is needed.
Q & A
Q. How can structural alerts (e.g., thiophene) guide toxicity risk assessment?
- Risk Mitigation :
- The thiophene moiety may form reactive metabolites. Use glutathione trapping assays to detect electrophilic intermediates.
- Replace thiophene with furan or pyridine to reduce toxicity while retaining activity .
Methodological Recommendations
Q. What protocols are recommended for stability studies under physiological conditions?
- Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analysis : Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use LC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
